molecular formula C22H21N3O3S B2800932 2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 477857-45-7

2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2800932
CAS No.: 477857-45-7
M. Wt: 407.49
InChI Key: UZNIKYOYXWPHQG-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an isoindole-1,3-dione core with a 1,3,4-oxadiazole ring linked via a sulfanyl ethyl group. While its exact biological activity remains underexplored in the provided evidence, structural analogs (e.g., isoindole-dione derivatives) are frequently investigated for applications in medicinal chemistry and agrochemicals due to their heterocyclic reactivity .

Properties

IUPAC Name

2-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-22(2,3)15-10-8-14(9-11-15)18-23-24-21(28-18)29-13-12-25-19(26)16-6-4-5-7-17(16)20(25)27/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIKYOYXWPHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule with notable biological activities. This article focuses on its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a sulfanyl group, which are known for enhancing biological activity. The presence of hydrophobic groups such as tert-butyl and methylphenyl influences its solubility and interaction with biological systems. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_2O_2S with a molecular weight of 366.48 g/mol.

Biological Activity Overview

Compounds containing oxadiazole rings have been extensively studied for various biological activities including:

  • Antimicrobial Activity : Several studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against bacterial strains like Xanthomonas axonopodis and fungal pathogens such as Alternaria solani .
  • Anticancer Properties : Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. A specific study highlighted the anticancer activity of related compounds against different cancer cell lines .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties due to the presence of the oxadiazole moiety, which has been linked to modulation of inflammatory pathways .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with the isoindole derivative.

This synthetic pathway is crucial for obtaining the desired biological activity .

Antimicrobial Efficacy

In a study examining various oxadiazole derivatives, it was found that certain modifications to the oxadiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Another research effort evaluated the anticancer properties of related compounds in vitro against human cancer cell lines. The results indicated that the compound inhibited cell growth significantly at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Comparison of Biological Activities

Compound NameStructureNotable FeaturesBiological Activity
5-(4-tert-butylphenyl)-1,3,4-oxadiazoleStructureSimilar oxadiazole coreAntimicrobial
2-amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazoleStructureContains thiadiazoleAntimicrobial
This compoundStructureUnique sulfanyl modificationAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS No./Reference
2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl}ethyl]-1H-isoindole-1,3(2H)-dione C₂₂H₂₂N₃O₃S 408.50 tert-butylphenyl, isoindole-dione core Not explicitly provided
2-{2-[4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione C₁₈H₁₃N₃O₅S 383.38 Phenylsulfonyl group on oxadiazole 906096-92-2
2-(2-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione C₂₃H₂₉N₃O₃S 427.60 Pentylcyclohexyl substituent 860610-93-1
5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione C₁₁H₁₁N₃OS 233.29 Oxadiazole-thione core without isoindole-dione 306936-90-3

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The tert-butyl group in the target compound increases lipophilicity compared to phenylsulfonyl (logP ~2.8 estimated) or unsubstituted oxadiazole derivatives .

Q & A

Q. What are the key synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via multi-step reactions involving oxadiazole ring formation and thioether linkages. A typical route includes:

  • Cyclocondensation of hydrazide derivatives with substituted carbonyl compounds to form the 1,3,4-oxadiazole ring .
  • Thiol-ene "click" chemistry or nucleophilic substitution to introduce the sulfanyl ethyl group . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Characterization requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the hypothesized biological activities of this compound based on structural analogs?

The 1,3,4-oxadiazole and isoindole-dione moieties suggest potential antimicrobial or anticancer activity. For example:

  • Oxadiazole derivatives exhibit inhibition of bacterial DNA gyrase .
  • Isoindole-dione scaffolds are linked to apoptosis induction in cancer cells via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the oxadiazole core under varying substituent effects?

Yield optimization requires:

  • Substituent Screening : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance cyclization efficiency by stabilizing transition states .
  • Catalyst Use : Lewis acids like ZnCl2_2 can accelerate oxadiazole formation by polarizing carbonyl groups .
  • Reaction Monitoring : TLC or HPLC to track intermediate stability and prevent side reactions (e.g., hydrolysis of hydrazides) .

Q. How should contradictions in biological activity data be addressed across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .
  • Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility in biological matrices .
  • Structural Confirmation : Re-validate compound purity before testing to exclude degradation products .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

Advanced SAR analysis involves:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and identify key binding residues .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
  • MD Simulations : GROMACS for assessing conformational stability in aqueous environments over 100-ns trajectories .

Q. How can AI-driven tools enhance process optimization in large-scale synthesis?

  • Predictive Modeling : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent, catalyst ratio) .
  • Automated Workflows : Integrate robotic platforms with COMSOL Multiphysics for real-time monitoring of temperature/pH gradients .

Methodological Tables

Parameter Optimal Range Key Reference
Cyclization Temperature60–80°C
Solvent for NMRCDCl3_3/DMSO-d6_6
HRMS Tolerance±2 ppm

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